A Technical Guide to 2-Methylquinoline-4,6-diamine (CAS 5443-31-2): Properties, Synthesis, and Research Applications
A Technical Guide to 2-Methylquinoline-4,6-diamine (CAS 5443-31-2): Properties, Synthesis, and Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methylquinoline-4,6-diamine, identified by CAS number 5443-31-2, is a heterocyclic aromatic organic compound belonging to the quinoline family.[1] Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] This compound, featuring a methyl group at the C2 position and two amino groups at the C4 and C6 positions, serves as a valuable building block and precursor in the synthesis of more complex molecules for pharmaceutical and materials science research.[1][] The presence of reactive amino groups enhances its utility as a scaffold for creating novel derivatives with potential therapeutic effects.[1] This guide provides a comprehensive overview of its known properties, generalized experimental protocols, and potential applications to support its use in research and development.
Core Physicochemical and Computational Properties
The properties of 2-Methylquinoline-4,6-diamine have been determined through a combination of experimental data and predictive modeling. These characteristics are essential for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁N₃ | [1][6][7] |
| Molecular Weight | 173.21 g/mol | [][6][7] |
| Density | 1.258 g/cm³ (Predicted) | [][6][8] |
| Boiling Point | 411.7°C at 760 mmHg (Predicted) | [6][8] |
| Flash Point | 231.9°C | [6] |
| Refractive Index | 1.739 | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [8] |
| Appearance | Solid | [8] |
| Storage Temperature | 2-8°C, Protect from light | [7][8] |
| LogP | 1.71 / 2.87 | [6][7] |
| Topological Polar Surface Area (TPSA) | 64.93 Ų | [6][7] |
| Hydrogen Bond Donors | 2 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
Synthesis and Characterization
Generalized Synthetic Workflow
The synthesis of substituted quinolines often involves the cyclization of anilines with α,β-unsaturated ketones or other suitable carbonyl compounds. A generalized workflow for producing and verifying a compound like 2-Methylquinoline-4,6-diamine is illustrated below.
Analytical Characterization Workflow
Post-synthesis, a rigorous analytical workflow is necessary to confirm the identity, structure, and purity of the compound.
Biological Activity and Research Applications
2-Methylquinoline-4,6-diamine is primarily utilized as a precursor in the synthesis of quinoline-based drugs with potential therapeutic applications.[] The broader class of quinoline derivatives is known to exhibit significant biological activities, making this compound a molecule of interest for drug discovery pipelines.[2]
-
Anticancer Research: Many quinoline derivatives are investigated for their anticancer properties, which can stem from mechanisms like the inhibition of tubulin polymerization or the targeting of enzymes such as DNA gyrase and topoisomerase.[9]
-
Anti-inflammatory Potential: The compound serves as a scaffold for creating molecules with potential anti-inflammatory effects.[]
-
Antimicrobial Development: Quinolines are a well-established class of antimicrobials.[4] For instance, substituted quinoline-diamines have been used to synthesize inhibitors of Type II NADH-Dehydrogenase (NDH-2), a target in bacteria like M. tuberculosis.[10]
General Biological Screening Workflow
For a novel derivative synthesized from 2-Methylquinoline-4,6-diamine, a typical screening process is employed to identify and validate its biological activity.
Experimental Protocols
The following are generalized protocols relevant to the synthesis and biological evaluation of compounds like 2-Methylquinoline-4,6-diamine. These should be adapted and optimized based on specific laboratory conditions and target derivatives.
Protocol 1: Generalized Synthesis via Combes Reaction
This protocol describes a general approach for synthesizing a 2-methylquinoline core structure from a diamino-aniline precursor.
Objective: To synthesize a 2-methyl-4-amino-quinoline derivative.
Materials:
-
Substituted m-phenylenediamine
-
Acetylacetone
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
In a round-bottom flask, slowly add the substituted m-phenylenediamine to the acidic catalyst (e.g., PPA) with stirring. The mixture may generate heat.
-
Once the amine has dissolved, add acetylacetone dropwise to the mixture, maintaining the temperature below 60°C.
-
After the addition is complete, heat the reaction mixture to approximately 120-140°C for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature and then carefully pour it over crushed ice.
-
Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is basic (pH 9-10). This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dissolve the crude product in ethyl acetate and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.
-
Purify the product by recrystallization from a suitable solvent like ethanol to obtain the final compound.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in the cell culture medium. Add 100 µL of these dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value.[9]
Safety and Handling
Hazard Identification:
-
The compound is associated with risk statements R20/21/22, indicating it may be harmful by inhalation, in contact with skin, and if swallowed.[6]
Recommended Precautions:
-
S22: Do not breathe dust.[6]
-
S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection.[6]
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly sealed container in a cool, dry place at 2-8°C.[8]
-
Protect from light to prevent degradation.[7]
References
- 1. CAS 5443-31-2: 2-methylquinoline-4,6-diamine | CymitQuimica [cymitquimica.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. 2-methylquinoline-4,6-diamine|5443-31-2 - MOLBASE Encyclopedia [m.molbase.com]
- 7. chemscene.com [chemscene.com]
- 8. 4,6-DIAMINO-2-METHYL-QUINOLINE CAS#: 5443-31-2 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
